Although a detailed synthesis procedure for 4-Ethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is not available in the provided literature, the synthesis of similar imidazo[1,2-a]pyridine derivatives is discussed. For instance, one paper outlines a multi-step synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative for PET imaging of PI3K/mTOR in cancer []. This synthesis involves multiple steps with moderate to good yields, utilizing various reagents and techniques. Similarly, another paper describes the synthesis of a potent and selective CENP-E inhibitor [], highlighting the use of Friedel-Crafts acylation and selective acylation chemistries. These examples provide a general framework for potential synthetic routes to 4-Ethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, potentially involving similar reactions and building blocks.
While the specific molecular structure analysis of 4-Ethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is not provided, insights can be drawn from related compounds discussed in the papers. For example, one paper focuses on characterizing a human carcinoma cell line resistant to a specific imidazo[1,2-a]pyridine derivative []. This study analyzes the changes in signal-transduction pathways associated with resistance, providing valuable information about the interaction of such compounds with cellular targets. Understanding these interactions could offer clues about the potential binding sites and mechanisms of action of 4-Ethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide.
Although the precise mechanism of action for 4-Ethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is not available, the provided papers offer clues based on the activity of structurally similar compounds. For example, one paper investigates the interaction of a putative allosteric dopamine transporter ligand with cocaine []. While this specific compound did not display cocaine-like abuse-related effects, the study highlights the potential of these molecules to interact with neurotransmitter transporters. Additionally, another study investigates the inhibitory activity of a novel smoothened antagonist on pancreatic adenocarcinoma xenografts []. This research emphasizes the role of such compounds in interfering with the Hedgehog signaling pathway, crucial for tumor growth and progression.
Cancer Therapy: Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. Given that 4-Ethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide shares structural features with known inhibitors of cancer-related pathways like PI3K/mTOR [] and CENP-E [], it could be investigated for potential antitumor activity.
Modulators of Chemokine Receptors: Compounds related to 4-Ethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide have been explored as modulators of chemokine receptors [], which are involved in various inflammatory and immune responses. This suggests the compound could be studied for potential applications in treating inflammatory diseases or modulating immune responses.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: